Relative Polymerization Rate of Bis(2,4-dichlorobenzoyl) peroxide vs. Benzoyl Peroxide in Styrene at 34.8-100°C
In a comparative study of four diacyl peroxides at equimolar concentration (0.0133 molar in styrene), bis(2,4-dichlorobenzoyl) peroxide exhibited a relative initial polymerization rate of 2.15 compared to benzoyl peroxide (assigned as 1.00) across five temperatures ranging from 34.8°C to 100°C, representing the fastest initiator among the series tested [1]. The rate of polymerization of styrene with DCBP exceeded that of lauroyl peroxide (relative rate 1.52) and bis(p-chlorobenzoyl) peroxide (relative rate 0.87). Notably, the intrinsic effectiveness as chain-initiating agents was determined to follow the order benzoyl > bis(p-chlorobenzoyl) > lauroyl > bis(2,4-dichlorobenzoyl), indicating that the higher polymerization rate with DCBP is driven primarily by its faster decomposition rate rather than superior radical initiation efficiency per decomposition event [1]. This kinetic profile makes DCBP advantageous for applications requiring rapid initiation at lower temperatures.
| Evidence Dimension | Relative initial rate of styrene polymerization (benzoyl peroxide = 1.00 baseline) |
|---|---|
| Target Compound Data | Relative rate = 2.15 |
| Comparator Or Baseline | Benzoyl peroxide = 1.00; lauroyl peroxide = 1.52; bis(p-chlorobenzoyl) peroxide = 0.87 |
| Quantified Difference | DCBP is 2.15× faster than benzoyl peroxide; 1.41× faster than lauroyl peroxide; 2.47× faster than bis(p-chlorobenzoyl) peroxide |
| Conditions | 0.0133 molar in styrene; temperatures: 34.8, 49.4, 61.0, 74.8, and 100°C; initial rate measurement |
Why This Matters
This quantitative 2.15× rate advantage enables faster cycle times and higher throughput in free-radical polymerization processes compared to benzoyl peroxide at equivalent molar loading.
- [1] Diacyl peroxides as polymerization initiators: Rate of polymerization of styrene in relation to rate of decomposition of four organic peroxides. J Polym Sci. 1948;3(4). DOI: 10.1002/pol.1948.120030405. View Source
